molecular formula C17H13N7O2 B2699020 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1226446-92-9

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2699020
CAS No.: 1226446-92-9
M. Wt: 347.338
InChI Key: PIQPNSFUTZQDMC-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the benzamide group, and finally, the attachment of the tetrazole ring. Key reagents often include phthalic anhydride, hydrazine hydrate, and various amines. Reaction conditions may involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide can be compared with other compounds that have similar structural features or applications:

    Similar Compounds:

Uniqueness: What sets this compound apart is its unique combination of these three functional groups, which can confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various derivatives known for their therapeutic effects, including anticancer and antibacterial properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 4 oxo 3 4 dihydrophthalazin 1 yl methyl 3 1H tetrazol 1 yl benzamide\text{N 4 oxo 3 4 dihydrophthalazin 1 yl methyl 3 1H tetrazol 1 yl benzamide}

Molecular Formula: C16H14N4O2
Molecular Weight: 298.31 g/mol
CAS Number: 763114-26-7

Anticancer Activity

Research indicates that compounds containing phthalazinone scaffolds exhibit significant anticancer properties. Specifically, derivatives that include the phthalazinone moiety have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased cancer cell sensitivity to DNA-damaging agents, making these compounds promising candidates for cancer therapy .

Case Study:
A study demonstrated that a related compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, was effective in the synthesis of olaparib, a well-known PARP inhibitor used in cancer treatment. The study highlighted its mechanism of action and potential applications in treating BRCA-mutated cancers .

Antibacterial Activity

Another area of interest is the antibacterial properties of compounds similar to this compound. Research has identified various benzamide derivatives as effective against multidrug-resistant bacteria by targeting the bacterial division protein FtsZ. This mechanism provides a novel approach to combating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Research Findings:
A comparative study showed that certain benzamide derivatives significantly outperformed traditional antibiotics like ciprofloxacin and linezolid against resistant strains. This suggests that N-(substituted benzamide) compounds could be developed as new antibacterial agents .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable profiles in terms of absorption and bioavailability. Toxicological assessments are crucial for evaluating safety profiles before clinical application.

Summary of Biological Activities

Activity Mechanism References
AnticancerPARP inhibition leading to increased sensitivity to DNA damage
AntibacterialTargeting FtsZ in bacterial cell division

Properties

CAS No.

1226446-92-9

Molecular Formula

C17H13N7O2

Molecular Weight

347.338

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H13N7O2/c25-16(11-4-3-5-12(8-11)24-10-19-22-23-24)18-9-15-13-6-1-2-7-14(13)17(26)21-20-15/h1-8,10H,9H2,(H,18,25)(H,21,26)

InChI Key

PIQPNSFUTZQDMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4

solubility

not available

Origin of Product

United States

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